![molecular formula C17H21N5O2S B2513513 N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-morpholin-4-ylbenzamide CAS No. 2415455-05-7](/img/structure/B2513513.png)
N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-morpholin-4-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-morpholin-4-ylbenzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives, which have been studied extensively for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-morpholin-4-ylbenzamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. In cancer research, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In Alzheimer's disease research, N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-morpholin-4-ylbenzamide has been shown to inhibit the activity of beta-secretase, an enzyme involved in the production of beta-amyloid plaques. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-morpholin-4-ylbenzamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, this compound has been shown to induce apoptosis and inhibit cell growth in various cancer cell lines. In Alzheimer's disease research, N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-morpholin-4-ylbenzamide has been shown to reduce the accumulation of beta-amyloid plaques in the brain and improve cognitive function in animal models. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and improve the symptoms of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-morpholin-4-ylbenzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has shown promising results in preclinical studies for various therapeutic applications. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-morpholin-4-ylbenzamide. One area of research is to further elucidate its mechanism of action and optimize its therapeutic potential. Another area of research is to determine its safety and efficacy in humans through clinical trials. Additionally, more research is needed to explore its potential applications in other diseases, such as diabetes and cardiovascular disease. Overall, N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-morpholin-4-ylbenzamide has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent in the future.
Métodos De Síntesis
The synthesis of N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-morpholin-4-ylbenzamide involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 3-chloro-1-(4-morpholin-4-ylphenyl)azetidin-2-one in the presence of a suitable base. The reaction is carried out in an organic solvent, such as dichloromethane or dimethylformamide, at a suitable temperature and for a specific period. The resulting product is purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-morpholin-4-ylbenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease research, N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-morpholin-4-ylbenzamide has been studied for its ability to reduce the accumulation of beta-amyloid plaques in the brain. In inflammation research, this compound has been studied for its anti-inflammatory properties.
Propiedades
IUPAC Name |
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c1-12-19-20-17(25-12)22-10-14(11-22)18-16(23)13-2-4-15(5-3-13)21-6-8-24-9-7-21/h2-5,14H,6-11H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDWCPZMJCYODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)NC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(morpholin-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![phenyl N-[3-(dimethylamino)-2,2-dimethylpropyl]carbamate hydrochloride](/img/structure/B2513430.png)
![N-(3-fluorophenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2513433.png)
![2-(2-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2513434.png)
![ethyl 4-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2513435.png)
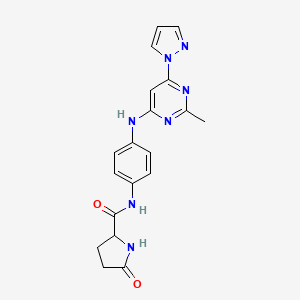
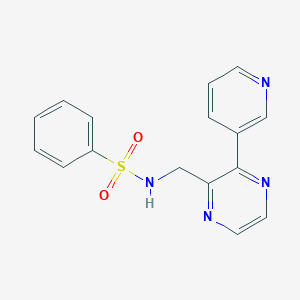
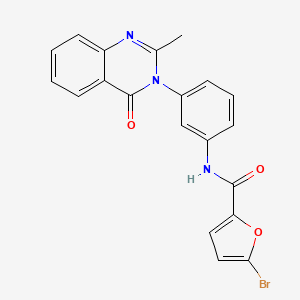
![N-(4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-methylphenyl)propionamide](/img/structure/B2513440.png)
![Ethyl 4-((4-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2513442.png)
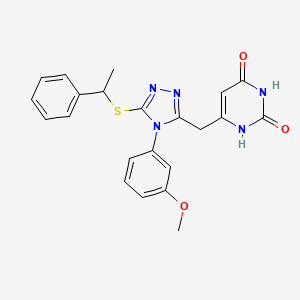
![2-{[(Cyclododecylidenamino)oxy]carbonyl}thiophene](/img/structure/B2513446.png)
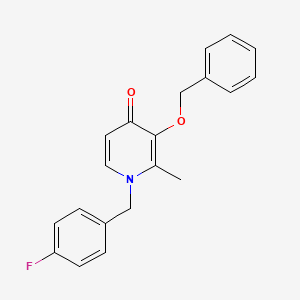
![2-(2-methylprop-2-en-1-yl)-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2513448.png)
![3-Fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2513453.png)